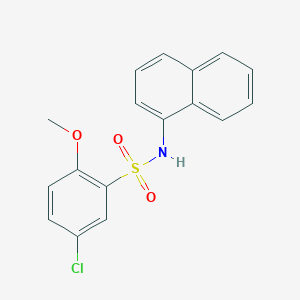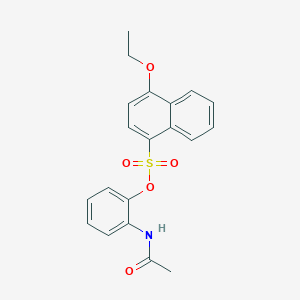
4-Ethoxy-naphthalene-1-sulfonic acid 2-acetylamino-phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-naphthalene-1-sulfonic acid 2-acetylamino-phenyl ester, also known as ENSA, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that is commonly used as a fluorescent probe to study the properties of biological membranes. ENSA has a wide range of applications in various fields of research, including biochemistry, pharmacology, and biophysics.
作用機序
4-Ethoxy-naphthalene-1-sulfonic acid 2-acetylamino-phenyl ester acts as a fluorescent probe by binding to the hydrophobic regions of biological membranes. When excited with light of a specific wavelength, 4-Ethoxy-naphthalene-1-sulfonic acid 2-acetylamino-phenyl ester emits fluorescent light, which can be used to study the properties of the membrane. The binding of 4-Ethoxy-naphthalene-1-sulfonic acid 2-acetylamino-phenyl ester to the membrane can also affect the structure and function of the membrane, which can be studied using various techniques.
Biochemical and Physiological Effects:
4-Ethoxy-naphthalene-1-sulfonic acid 2-acetylamino-phenyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the fluidity and permeability of cell membranes, as well as the transport of ions and molecules across the membrane. 4-Ethoxy-naphthalene-1-sulfonic acid 2-acetylamino-phenyl ester has also been shown to affect the activity of certain enzymes and receptors in the membrane.
実験室実験の利点と制限
4-Ethoxy-naphthalene-1-sulfonic acid 2-acetylamino-phenyl ester has several advantages for lab experiments. It is a relatively simple and inexpensive fluorescent probe that can be used to study the properties of biological membranes. It is also highly sensitive and can be used to detect small changes in membrane properties. However, 4-Ethoxy-naphthalene-1-sulfonic acid 2-acetylamino-phenyl ester has some limitations, including its potential toxicity and its limited ability to penetrate certain types of membranes.
将来の方向性
There are several future directions for research involving 4-Ethoxy-naphthalene-1-sulfonic acid 2-acetylamino-phenyl ester. One area of research is the development of new fluorescent probes that can be used to study different aspects of membrane structure and function. Another area of research is the development of new techniques for studying the interaction between drugs and cell membranes. Additionally, there is a need for more research on the potential toxicity of 4-Ethoxy-naphthalene-1-sulfonic acid 2-acetylamino-phenyl ester and other fluorescent probes, as well as their effects on living cells and organisms.
合成法
4-Ethoxy-naphthalene-1-sulfonic acid 2-acetylamino-phenyl ester can be synthesized using several methods. One of the most common methods involves the reaction of 4-ethoxy-naphthalene-1-sulfonyl chloride with 2-aminoacetophenone in the presence of a base. The resulting product is then purified through recrystallization.
科学的研究の応用
4-Ethoxy-naphthalene-1-sulfonic acid 2-acetylamino-phenyl ester is widely used in scientific research as a fluorescent probe to study the properties of biological membranes. It is used to study the structure and function of cell membranes, including their permeability, fluidity, and organization. 4-Ethoxy-naphthalene-1-sulfonic acid 2-acetylamino-phenyl ester is also used to study the interaction between drugs and cell membranes, as well as the transport of ions and molecules across cell membranes.
特性
分子式 |
C20H19NO5S |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
(2-acetamidophenyl) 4-ethoxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H19NO5S/c1-3-25-18-12-13-20(16-9-5-4-8-15(16)18)27(23,24)26-19-11-7-6-10-17(19)21-14(2)22/h4-13H,3H2,1-2H3,(H,21,22) |
InChIキー |
QSZBXRJZYXRNQL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC=C3NC(=O)C |
正規SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC=C3NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




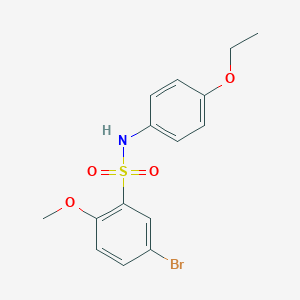
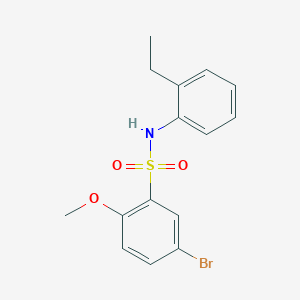
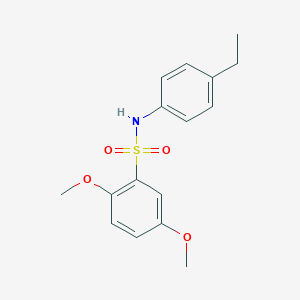


![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)

